

CVN766 Phase 1 Clinical Trial: A Comparative Analysis for Drug Development Professionals

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Compound of Interest

Compound Name: CVN766

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An in-depth look at the initial clinical findings for the selective orexin 1 receptor antagonist, **CVN766**, positioned as a potential treatment for the negative and cognitive symptoms of schizophrenia. This guide provides a comparative overview of its Phase 1 data alongside other selective orexin 1 receptor (Ox1R) antagonists, offering valuable insights for researchers and drug development professionals.

Executive Summary

CVN766, a novel, potent, and highly selective Ox1R antagonist, has completed a Phase 1 clinical trial in healthy volunteers. The topline data suggests a favorable safety, tolerability, and pharmacokinetic profile, supporting its advancement into Phase 2 studies. A key differentiator of **CVN766** is its high selectivity for Ox1R over the orexin 2 receptor (Ox2R), which is believed to contribute to the absence of somnolence, a common adverse event associated with less selective orexin receptor antagonists. This guide will dissect the available Phase 1 data for **CVN766** and compare it with publicly available data from other selective Ox1R antagonists, namely ACT-539313 and JNJ-61393215.

Data Presentation

Table 1: CVN766 Phase 1 Trial - Key Parameters

Parameter	Description
Clinical Trial Identifier	NCT05105243
Trial Design	Randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD)
Participant Population	64 healthy subjects
SAD Cohorts (Dose)	5 mg, 15 mg, 45 mg, 125 mg, 250 mg
MAD Cohorts (Dose)	45 mg, 125 mg, 250 mg (daily for 7 days)
Key Findings	Well-tolerated with no serious adverse events. Dose-proportional increase in exposure (Cmax and AUC). Data supports once-daily dosing. No evidence of somnolence.

Table 2: Comparative Overview of Phase 1 Safety and Tolerability of Selective Ox1R Antagonists

Drug	Most Common Treatment-Emergent Adverse Events (TEAEs)	Notes
CVN766	Headache (10.9%), Dizziness (7.8%), Presyncope (6.2%)[1]	All TEAEs were mild to moderate. Notably, no increase in somnolence or fatigue was observed compared to placebo.[1]
ACT-539313	Somnolence and headache[2][3]	All adverse events were transient and of mild or moderate intensity.[2]
JNJ-61393215	Somnolence (16.7%) and headache (47.9%)[4]	All events were mild in severity.[5]

Table 3: Comparative Overview of Phase 1 Pharmacokinetics of Selective Ox1R Antagonists

Drug	Tmax (Time to Maximum Concentration)	Half-life (t1/2)	Key Pharmacokinetic Characteristics
CVN766	Not explicitly stated	Not explicitly stated	Exposure (Cmax and AUC) increased with dose in a generally dose-proportional manner. Steady state was achieved following 4 or 5 days of dosing. Confirmed CNS exposure.
ACT-539313	0.7 - 3.5 hours (SAD) [1][2]	3.3 - 5.7 hours (SAD) [1][2]	Rapidly absorbed. Overall exposure increased dose-proportionally in the MAD study.[3]
JNJ-61393215	1.0 - 2.25 hours (SAD) [6]	13.6 - 24.6 hours (SAD)[6]	Cmax and AUC increased dose-proportionally up to 30 mg.[4]

Experimental Protocols

CVN766 Phase 1 Clinical Trial (NCT05105243)

Study Design: This was a two-part, randomized, double-blind, placebo-controlled study in healthy adult volunteers.

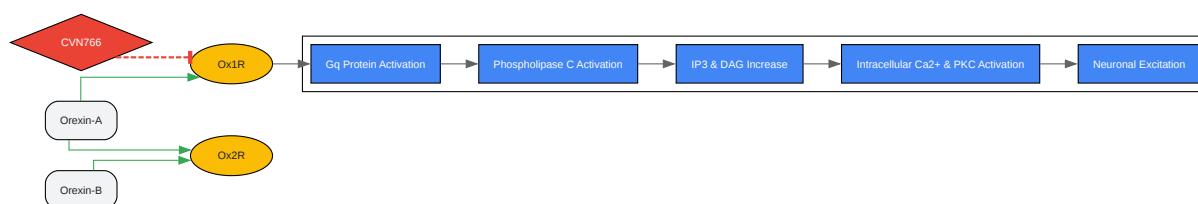
- Part 1 (Single Ascending Dose - SAD): Approximately 40 participants were enrolled into one of five cohorts receiving single oral doses of **CVN766** (5, 15, 45, 125, or 250 mg) or placebo. In each cohort of 8 participants, 6 received **CVN766** and 2 received placebo.

- Part 2 (Multiple Ascending Dose - MAD): Approximately 24 participants were enrolled into one of three cohorts receiving daily oral doses of **CVN766** (45, 125, or 250 mg) or placebo for 7 days. In each cohort of 8 participants, 6 received **CVN766** and 2 received placebo.

Key Assessments:

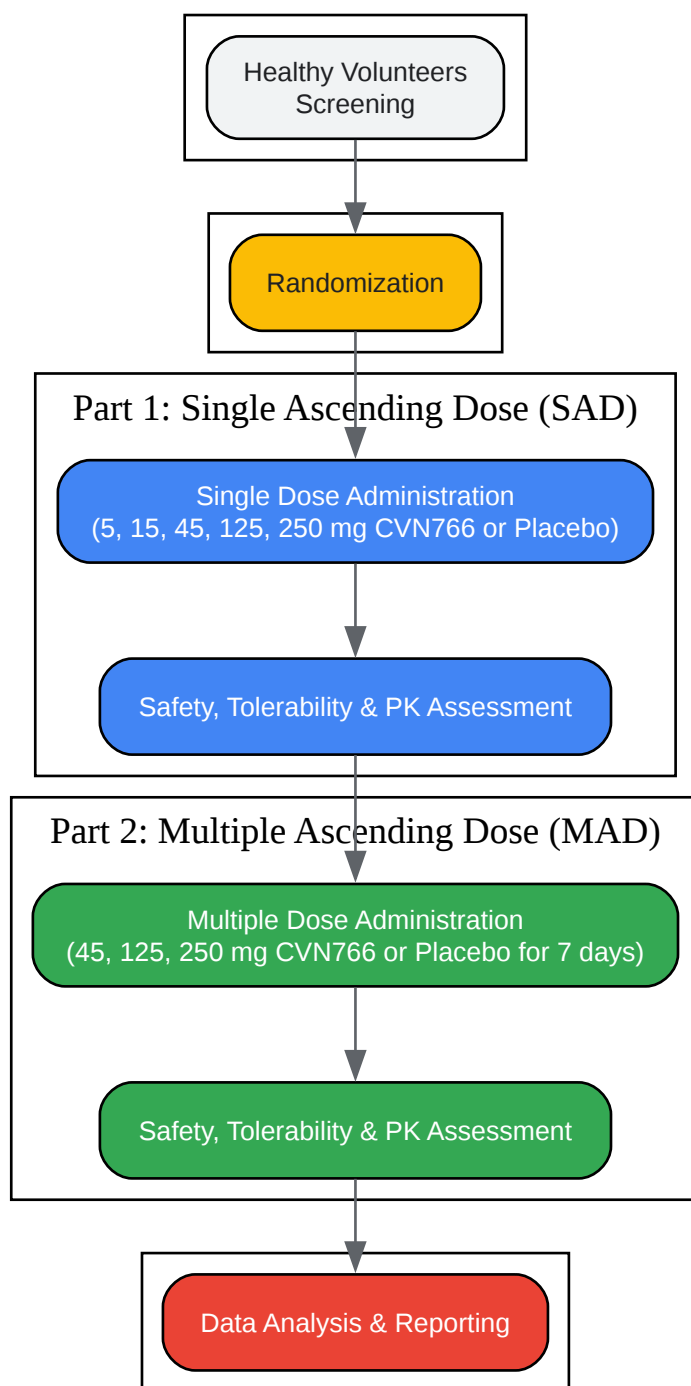
- Safety and Tolerability: Monitored through the incidence and severity of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
- Pharmacokinetics: Plasma concentrations of **CVN766** were measured at various time points to determine parameters such as C_{max}, AUC, and half-life. The study also aimed to confirm central nervous system (CNS) exposure.

Mandatory Visualization



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Caption: Orexin signaling pathway and the mechanism of action of **CVN766**.



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